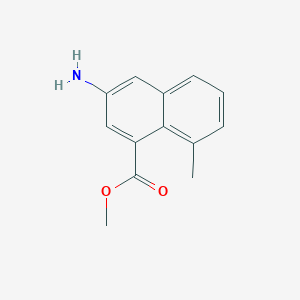

Methyl 3-amino-8-methyl-1-naphthoate

Description

Methyl 3-amino-8-methyl-1-naphthoate is a naphthalene-derived ester featuring an amino group at position 3 and a methyl group at position 8 of the naphthalene ring. The amino group introduces polarity and hydrogen-bonding capacity, while the methyl substituent modulates steric hindrance and lipophilicity. Though direct data on this compound are sparse in the provided evidence, its structural analogs and synthesis pathways offer critical insights for comparison.

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

methyl 3-amino-8-methylnaphthalene-1-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-8-4-3-5-9-6-10(14)7-11(12(8)9)13(15)16-2/h3-7H,14H2,1-2H3 |

InChI Key |

ABXRQHOVYAQMJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C=C2C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-8-methyl-1-naphthoate typically involves the esterification of 3-amino-8-methyl-1-naphthoic acid. One common method is to react the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-8-methyl-1-naphthoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the naphthalene ring.

Reduction: Alcohol derivatives.

Substitution: Various substituted naphthalene derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-amino-8-methyl-1-naphthoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the manufacture of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-8-methyl-1-naphthoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active naphthoic acid derivative. These interactions can affect various biochemical pathways, making it useful in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Positioning and Electronic Effects

Methyl 5-Methoxy-8-Aryl-1-Naphthoate (Compound 3, Scheme S2/S3)

- Substituents : Methoxy (-OCH₃) at position 5 and aryl groups at position 7.

- Synthesis : Prepared via palladium-catalyzed coupling under basic conditions (Cs₂CO₃, THF/H₂O).

- Reactivity : The electron-donating methoxy group enhances aromatic stability, while the aryl substituent introduces steric bulk.

- 1-Cyano-8-Methoxynaphthalen-2-yl Acetate (Compound 17) and 8-Cyano-7-Methoxynaphthalen-1-yl Acetate (Compound 18) Substituents: Cyano (-CN) and methoxy groups at positions 1/8 and 8/7, respectively. Synthesis: Base-mediated alkylation (K₂CO₃ in acetone/THF) with methyl iodide. Reactivity: The electron-withdrawing cyano group increases electrophilicity, contrasting with the amino group’s electron-donating nature in the target compound.

- Sandaracopimaric Acid Methyl Ester (Compound 4) Structure: A diterpenoid methyl ester with a fused tricyclic framework.

Physicochemical Properties

- Solubility: The amino group in Methyl 3-amino-8-methyl-1-naphthoate likely increases water solubility compared to methoxy- or cyano-substituted analogs (e.g., Compound 3, 17, 18).

- Thermal Stability: Methyl esters of diterpenoids (e.g., sandaracopimaric acid methyl ester) exhibit stability up to 200°C, suggesting similar resilience for naphthoate esters.

Spectroscopic Characterization

While direct NMR/IR data for this compound are unavailable, analogs like methyl shikimate () and Compounds 17/18 provide reference frameworks:

- ¹H NMR : Aromatic protons near δ 6.5–8.5 ppm, methyl ester signals at δ ~3.8 ppm.

- IR: Ester carbonyl stretching ~1700–1750 cm⁻¹; amino N-H stretches ~3300–3500 cm⁻¹.

Key Research Findings and Implications

Substituent Effects: Amino groups enhance nucleophilicity and hydrogen-bonding capacity, making this compound a candidate for catalytic or bioactive roles. In contrast, methoxy/cyano groups prioritize electronic modulation.

Synthetic Scalability : Pd-catalyzed methods (as in Scheme S2) are adaptable for large-scale production of substituted naphthoates.

Applications : Similar compounds are used in resin formulations () and as intermediates in heterocyclic synthesis, suggesting parallel utility for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.